molecular formula C17H20N5O16P3S B219415 5-((4-Azidophenacyl)thio)uridine 5'-triphosphate CAS No. 120853-61-4

5-((4-Azidophenacyl)thio)uridine 5'-triphosphate

Cat. No.: B219415
CAS No.: 120853-61-4
M. Wt: 675.4 g/mol
InChI Key: CNPBIGGPYUIVDV-XKVFNRALSA-N
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Description

5-((4-Azidophenacyl)thio)uridine 5’-triphosphate is a synthetic nucleotide analog used primarily in biochemical and molecular biology research. This compound is notable for its photo-cross-linking properties, which make it valuable in studying RNA-protein interactions and other nucleic acid-related processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Azidophenacyl)thio)uridine 5’-triphosphate involves multiple steps, starting with the modification of uridineThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct functionalization of the uridine molecule .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-((4-Azidophenacyl)thio)uridine 5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include UV light for photo-cross-linking and nucleophiles for substitution reactions. The conditions typically involve controlled environments to ensure specific and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, photo-cross-linking typically results in covalently bonded complexes between the nucleotide analog and target molecules .

Mechanism of Action

The mechanism of action of 5-((4-Azidophenacyl)thio)uridine 5’-triphosphate involves its incorporation into RNA molecules during transcription. Upon exposure to UV light, the azido group forms a reactive nitrene species that can covalently bond with nearby proteins or nucleic acids. This cross-linking ability allows researchers to capture and study transient interactions within ribonucleoprotein complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Azidophenacyl)thio)uridine 5’-triphosphate is unique due to its azido group, which provides specific photo-cross-linking capabilities. This property allows for precise and efficient capture of RNA-protein interactions, making it a valuable tool in molecular biology research .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-[5-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N5O16P3S/c18-21-20-9-3-1-8(2-4-9)10(23)7-42-12-5-22(17(27)19-15(12)26)16-14(25)13(24)11(36-16)6-35-40(31,32)38-41(33,34)37-39(28,29)30/h1-5,11,13-14,16,24-25H,6-7H2,(H,31,32)(H,33,34)(H,19,26,27)(H2,28,29,30)/t11-,13-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPBIGGPYUIVDV-XKVFNRALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N5O16P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923584
Record name 5-{[2-(4-Azidophenyl)-2-oxoethyl]sulfanyl}-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120853-61-4
Record name 5-((4-Azidophenacyl)thio)uridine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120853614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{[2-(4-Azidophenyl)-2-oxoethyl]sulfanyl}-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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